molecular formula C11H16ClNO2 B2958984 Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride CAS No. 2230803-54-8

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride

Cat. No.: B2958984
CAS No.: 2230803-54-8
M. Wt: 229.7
InChI Key: KAMXPXVWPNYEJO-UHFFFAOYSA-N
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Description

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride is an organic compound characterized by a phenyl ring substituted with an aminomethyl group at the ortho position, linked to a three-carbon propanoate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₂H₁₆ClNO₂ (assuming structural similarity to Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride in ), with a molecular weight of approximately 243.73 g/mol .

Properties

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMXPXVWPNYEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride typically involves the esterification of 3-[2-(aminomethyl)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .

Scientific Research Applications

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • Methyl 3-[4-(aminomethyl)phenyl]propanoate (, ID 2): Key Difference: Aminomethyl group at the para position of the phenyl ring. Synthesis: Likely involves similar hydrogenation or coupling steps as described for ortho-substituted analogs in .

Ester Chain Length: Propanoate vs. Acetate

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (, CAS 444807-46-9): Key Difference: Shorter acetate chain (two carbons) vs. propanoate (three carbons). Impact: Reduced chain length may decrease lipophilicity, affecting membrane permeability and metabolic stability .

Ester Group Variation: Methyl vs. Ethyl

  • Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (): Key Difference: Ethyl ester instead of methyl. Impact: Ethyl esters generally exhibit slower hydrolysis rates due to increased steric bulk, altering bioavailability .

Substituent Modifications: Halogens and Fluorinated Groups

  • Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate hydrochloride (, CAS 914203-47-7): Key Difference: Trifluoromethyl group on the propanoate chain. Impact: Fluorination increases electronegativity and metabolic resistance, enhancing in vivo stability .

Complex Heterocyclic Derivatives

  • Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (, Compound 5): Key Difference: Incorporates an oxazolo-pyridine ring.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature
Methyl 3-[2-(aminomethyl)phenyl]propanoate HCl C₁₂H₁₆ClNO₂ ~243.73 Not reported Ortho-substituted phenyl
Methyl 3-[4-(aminomethyl)phenyl]propanoate C₁₂H₁₅NO₂ 221.26 Not reported Para-substituted phenyl
Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl C₁₂H₁₈ClNO₂ 243.73 2-8°C storage Ethyl ester
Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate HCl C₅H₈F₃NO₂ 171.12 Not reported Trifluoromethyl substitution

Biological Activity

Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : Approximately 244.71 g/mol
  • IUPAC Name : Methyl (3R)-3-amino-3-(2-aminomethylphenyl)propanoate hydrochloride

The compound features a propanoate group linked to a phenyl ring with an aminomethyl substituent, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Propanoate Moiety : This can be achieved through esterification reactions using appropriate carboxylic acids and alcohols.
  • Aminomethylation : The introduction of the aminomethyl group is often performed via reductive amination or similar methods.

The following table summarizes the synthetic routes explored in recent studies:

StepReaction TypeKey ReagentsYield (%)
1EsterificationCarboxylic acid + Alcohol85%
2Reductive AminationAldehyde + Amine90%

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involved in pain and mood regulation.

  • Receptor Binding : Studies have shown that this compound has a high affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Enzyme Inhibition : Preliminary findings indicate that it may inhibit certain enzymes involved in inflammatory pathways, which could be beneficial for conditions like arthritis .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells at concentrations as low as 10 µM.
  • Neuroprotective Effects : A study evaluated its neuroprotective properties in a model of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues, with a preference for brain tissue due to its lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

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